molecular formula C19H19N3O5 B6430360 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-35-4

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B6430360
CAS No.: 2097862-35-4
M. Wt: 369.4 g/mol
InChI Key: RVHUTTJNFYVDOE-UHFFFAOYSA-N
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Description

The compound 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one features a piperazin-2-one core substituted at the 1-position with a pyridin-3-yl group and at the 4-position with a propanoyl chain linked to a 1,3-benzodioxol-5-yloxy moiety. Structural elucidation of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP .

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-13(27-15-4-5-16-17(9-15)26-12-25-16)19(24)21-7-8-22(18(23)11-21)14-3-2-6-20-10-14/h2-6,9-10,13H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHUTTJNFYVDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2H-1,3-benzodioxole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then reacted with a pyridine derivative and a piperazine derivative under controlled conditions to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Pyrido-Pyrimidinone Derivatives (Patent Compounds)

A European patent application () discloses compounds with a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with a 1,3-benzodioxol-5-yl group and at the 7-position with piperazine derivatives. Key examples include:

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Structural Differences :

  • Core Scaffold: The target compound uses a piperazin-2-one ring, while patent analogs employ a fused pyrido-pyrimidinone system.
  • Substituents: Both share the 1,3-benzodioxol-5-yl group but differ in connectivity. The target compound links this group via a propanoyl chain, whereas patent analogs position it directly on the pyrimidinone core.
  • Piperazine Modifications : Patent compounds feature piperazine or methyl-piperazine substituents, which may enhance solubility or target affinity compared to the pyridin-3-yl group in the target compound.

Table 1: Comparison of Core Features

Compound Core Scaffold 1,3-Benzodioxol Attachment Piperazine Substituent
Target Compound Piperazin-2-one Propanoyl-linked Pyridin-3-yl
Patent Example 1 Pyrido-pyrimidinone Direct (C-2) Piperazin-1-yl (C-7)
Patent Example 2 Pyrido-pyrimidinone Direct (C-2) 4-Methylpiperazin-1-yl (C-7)

Propenone-Piperazine Derivatives

describes (E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one, which shares a piperazine moiety and 1,3-benzodioxol group but differs in key regions:

  • Linker: The target compound uses a propanoyl chain, while the propenone analog employs a conjugated propenone system.
  • Substituents: The propenone derivative includes bulky aromatic groups (2-methoxyphenyl, phenyl) that may sterically hinder target binding compared to the pyridin-3-yl group in the target compound.

Table 2: Substituent Impact on Properties

Compound Key Substituents Potential Effects
Target Compound Pyridin-3-yl, propanoyl Moderate polarity; potential H-bonding
Propenone Derivative 2-Methoxyphenyl, phenyl Increased lipophilicity; steric bulk
Patent Example 2 4-Methylpiperazin-1-yl Enhanced solubility via N-methylation

Research Implications and Inferences

  • Piperazine Flexibility : Methylation or stereochemical modifications (e.g., 3R,5S-dimethylpiperazine in patent compounds ) may fine-tune pharmacokinetic profiles.
  • Scaffold Rigidity: The pyrido-pyrimidinone core in patent compounds introduces rigidity, possibly improving binding selectivity over the flexible piperazin-2-one scaffold.

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